molecular formula C17H17N3O2 B5514640 N-{3-[(3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}propanamide

N-{3-[(3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}propanamide

Cat. No.: B5514640
M. Wt: 295.34 g/mol
InChI Key: UOEMXTRCLVFERL-UHFFFAOYSA-N
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Description

N-{3-[(3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}propanamide is a complex organic compound characterized by its unique structure, which includes a cyano group, a dimethylpyridinyl moiety, and a propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}propanamide typically involves the reaction of 3-cyano-4,6-dimethylpyridine with 3-hydroxyphenylpropanamide under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction .

Industrial Production Methods

For industrial production, the synthesis process is scaled up, and more efficient methods are employed to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

N-{3-[(3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-{3-[(3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}propanoic acid, while reduction may produce N-{3-[(3-aminomethyl-4,6-dimethylpyridin-2-yl)oxy]phenyl}propanamide .

Mechanism of Action

The mechanism of action of N-{3-[(3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}propanamide involves its interaction with specific molecular targets and pathways. The cyano group and the dimethylpyridinyl moiety play crucial roles in its activity. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{3-[(3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

N-[3-(3-cyano-4,6-dimethylpyridin-2-yl)oxyphenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c1-4-16(21)20-13-6-5-7-14(9-13)22-17-15(10-18)11(2)8-12(3)19-17/h5-9H,4H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOEMXTRCLVFERL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=CC=C1)OC2=C(C(=CC(=N2)C)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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